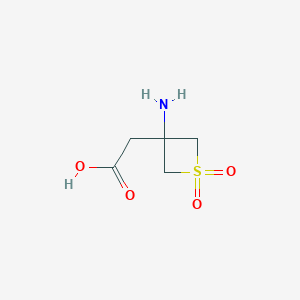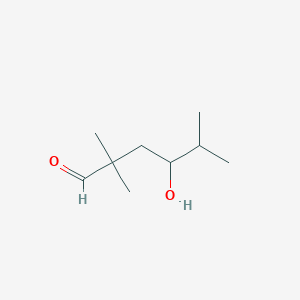
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid is a unique organic compound characterized by its thietane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid typically involves the reaction of thietane derivatives with amino acids under controlled conditions. One common method includes the use of thietane-3-carboxylic acid, which is reacted with ammonia or an amine to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The thietane ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it may have specific binding affinities and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-1,1-dioxo-1lambda6-thian-3-yl)acetic acid
- 2-amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid
Uniqueness
2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid is unique due to its specific thietane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H9NO4S |
|---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2-(3-amino-1,1-dioxothietan-3-yl)acetic acid |
InChI |
InChI=1S/C5H9NO4S/c6-5(1-4(7)8)2-11(9,10)3-5/h1-3,6H2,(H,7,8) |
InChI Key |
ISSWPXBHTZBQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13313459.png)


![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)
![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)



![tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate](/img/structure/B13313515.png)

![3-Bromobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B13313520.png)

![2-{[(3-Methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13313535.png)

